5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a carboxylic acid group at the 6th position and a methyl group at the 5th position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is often used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxides of the pyrazolopyridine ring.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolopyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and carboxylic acid groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of both a methyl group at the 5th position and a carboxylic acid group at the 6th position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-3-9-11-7(5)10-6(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
GSVOYTVQYLPFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2)N=C1C(=O)O |
Origin of Product |
United States |
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